PRALIDOXIME CHLORIDE

Description

Historical Context of Cholinesterase Reactivators

The history of cholinesterase reactivators is closely tied to the development and understanding of organophosphorus compounds and their potent inhibitory effects on cholinesterases.

Early Discoveries and Development of Hydroxylamine (B1172632) and Pyridinium (B92312) Oximes

The foundation for cholinesterase reactivation research was laid with the investigation of compounds capable of interacting with OP-inhibited enzymes. Hydroxylamine (NH₂OH), synthesized in 1865, was one of the first substances shown to reactivate OP-inhibited AChE in vitro in the early 1950s researchgate.netnih.gov. Bernard Jandorf discovered in 1951 that hydroxylamine could hydrolyze OPs in vitro, and subsequently, Irwin Wilson demonstrated its capacity to reactivate phosphylated AChE researchgate.netsrce.hr.

Building upon this, the development of pyridinium oximes marked a significant advancement. Wilson and Sara Ginsburg, working at Columbia University, synthesized the first pyridinium aldoxime reactivator of clinical relevance, pralidoxime (B1201516) (2-PAM), in 1955 by reacting pyridine-2-aldoxime (B213160) with methyl iodide researchgate.netscience.govscispace.com. Simultaneously and independently, similar work was conducted in Britain by Green at the Chemical Defence Experimental Establishment in Porton, also leading to the synthesis and recognition of 2-PAM's reactivating properties researchgate.netscience.gov. Pyridinium oximes were found to be considerably more effective reactivators than hydroxylamine, a characteristic attributed to the presence of the charged quaternary nitrogen in the pyridine (B92270) ring nih.govsrce.hr.

Evolution of Oxime Antidotes for Organophosphorus Compounds

Following the discovery of pralidoxime, research into oxime antidotes evolved to address the limitations of early compounds and the diverse structures of OPs. Pralidoxime was the first oxime developed as an antidote for organophosphate chemical weapon poisoning researchgate.net. The understanding that the enzyme-inhibitor complex could undergo an "aging" reaction, making reactivation more difficult over time, influenced the search for more effective and broader-spectrum reactivators srce.hr.

The development of new structural analogues of oximes aimed to increase the effectiveness of antidotal treatment against various OPs, including different nerve agents and pesticides bioline.org.brresearchgate.net. This led to the synthesis of numerous experimental oximes, including bispyridinium aldoximes, with the goal of finding compounds effective against a wider range of OP structures and potentially capable of crossing the blood-brain barrier nih.govbioline.org.brresearchgate.net. Researchers like Ilse Hagedorn and Arthur Lüttringhaus developed a series of oximes, known as Hagedorn oximes, in the 1960s researchgate.net. Examples of other oximes developed include trimedoxime (TMB-4), obidoxime (B3283493) (LüH-6), HI-6, and HLö-7, each with varying degrees of effectiveness against different OPs srce.hrbioline.org.br. Despite extensive research over several decades, the search for a single "omnipotent" oxime effective against all nerve agents and organophosphorus insecticides continues srce.hr.

Research Paradigm of Acetylcholinesterase Reactivators

The research paradigm surrounding acetylcholinesterase reactivators, particularly pralidoxime chloride, centers on understanding their mechanism of action, evaluating their efficacy against different OPs, and developing novel compounds with improved properties. The primary mechanism involves the oxime acting as a strong nucleophile that attacks the phosphorus atom of the phosphorylated AChE, leading to the cleavage of the phosphate-enzyme bond and restoration of the enzyme's activity patsnap.comnih.govmdpi.com.

Academic research utilizes various methodologies to study pralidoxime and other reactivators. In vitro studies are commonly employed to assess the reactivation potential of oximes against AChE inhibited by specific OPs hhs.govresearchgate.netuhk.cz. These studies often involve measuring the restoration of enzyme activity using techniques like the modified Ellman's method hhs.gov. Research findings indicate that the reactivation potency of oximes depends on factors such as the structure of the phosphoryl moiety, the source of the enzyme, and the structure and concentration of the oxime hhs.gov. For example, studies have shown variable reactivation efficacy of pralidoxime against AChE inhibited by different OPs like paraoxon (B1678428), chlorpyrifos (B1668852), sarin (B92409), VX, cyclosarin (B1206272), tabun, and soman (B1219632) hhs.govresearchgate.net.

Computational studies, such as quantum mechanical (QM) and molecular mechanics (MM) calculations, are also used to investigate the reactivation mechanism at a molecular level, providing insights into the transition states and energy barriers involved mdpi.com. These studies can help elucidate how pralidoxime interacts with the active site of inhibited AChE mdpi.com.

Research also explores the effectiveness of reactivators against butyrylcholinesterase (BuChE), another cholinesterase enzyme that can be inhibited by OPs and plays a role in scavenging these compounds nih.govnih.govtandfonline.com. Studies have shown that the reactivation of BuChE by pralidoxime can be variable depending on the specific OP and the pralidoxime dose nih.gov.

The ongoing research paradigm includes the design and synthesis of new oxime structures with the aim of overcoming limitations such as poor blood-brain barrier penetration and limited spectrum of activity against aged or specific OP adducts nih.govresearchgate.netresearchgate.net.

Below is a table summarizing some research findings on the in vitro reactivation efficacy of pralidoxime against AChE inhibited by various organophosphates:

| Organophosphate Inhibitor | Pralidoxime Concentration | Reactivation Efficacy (% Reactivation) | Source |

| Paraoxon | 10⁻⁵ M | No sufficient reactivation | researchgate.net |

| Paraoxon | 10⁻³ M | Reactivation observed | researchgate.net |

| Chlorpyrifos | 10⁻³ M | Reactivation observed | researchgate.net |

| Russian VX | 10⁻³ M | Reactivation observed | researchgate.net |

| VX | 10⁻³ M | Reactivation observed | researchgate.net |

| Sarin | 10⁻³ M | Reactivation observed | researchgate.net |

| Cyclosarin | 10⁻³ M | No efficacy | hhs.gov |

| Tabun | 10⁻³ M | No efficacy | hhs.gov |

| Soman | 10⁻³ M | No efficacy | hhs.gov |

*Note: The 10⁻³ M concentration is noted as being too high and not achievable in humans after non-toxic dosage researchgate.net.

Another area of research involves comparing the efficacy of pralidoxime with other oximes. Studies have shown that other oximes like obidoxime and trimedoxime may exhibit higher reactivation efficacy against certain OP-inhibited enzymes compared to pralidoxime hhs.gov.

| Oxime | Inhibitor (Enzyme) | Reactivation Efficacy (%) | Concentration | Source |

| Obidoxime | Paraoxon (AChE) | 96.8 | 100 µM | hhs.gov |

| Trimedoxime | Paraoxon (AChE) | 86 | 100 µM | hhs.gov |

| Pralidoxime | Paraoxon (AChE) | < 25 | 100 µM | hhs.gov |

| Trimedoxime | BuChE | 12.4 | 100 µM | hhs.gov |

| Other tested oximes | BuChE | < 12.5 | 100 µM | hhs.gov |

These detailed research findings highlight the complexity of cholinesterase reactivation and the ongoing efforts in academic research to develop more effective antidotes for organophosphate poisoning.

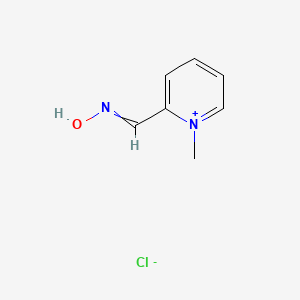

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Enzymatic Mechanisms of Pralidoxime Chloride Action

Acetylcholinesterase Inhibition and Reactivation Dynamics

Organophosphates inhibit AChE by forming a stable covalent bond with the enzyme. nih.gov This interaction occurs at the active site of the enzyme, specifically targeting a serine residue. nih.govacs.org Pralidoxime (B1201516) chloride intervenes in this process to cleave the bond and reactivate the enzyme. patsnap.comdrugbank.com

Nucleophilic Attack on the Phosphorylated Serine Residue of Acetylcholinesterase

The primary mechanism by which pralidoxime chloride reactivates inhibited AChE involves a nucleophilic attack. The oxime group of this compound acts as a potent nucleophile. acs.orgresearchgate.net It attacks the phosphorus atom of the organophosphate moiety that is bound to the serine residue (Ser203 in human AChE) in the active site of the enzyme. acs.orgpatsnap.com This nucleophilic attack leads to the cleavage of the phosphate-enzyme bond, forming a phosphorylated oxime and regenerating the free, active enzyme. hhs.govacs.orgpatsnap.com This process restores the enzyme's ability to hydrolyze acetylcholine (B1216132). patsnap.com

Allosteric or Anionic Site Interaction and Displacement of Organophosphate Moiety

This compound interacts with the acetylcholinesterase enzyme beyond just the nucleophilic attack on the phosphorus atom. Pralidoxime, being a quaternary ammonium (B1175870) compound, is attracted to the anionic site of AChE. nih.govwikipedia.orgcdc.gov This anionic site is located near the active site where the organophosphate is bound. nih.govwikipedia.org Binding of pralidoxime to the anionic site brings the nucleophilic oxime group into close proximity with the phosphorylated serine residue. nih.govwikipedia.org This strategic positioning facilitates the nucleophilic attack and the subsequent displacement of the organophosphate moiety from the serine residue. nih.govwikipedia.org The interaction with the anionic site is crucial for the efficient reactivation of the inhibited enzyme.

Molecular Basis of Acetylcholinesterase "Aging" and its Irreversible Inhibition

While this compound can effectively reactivate AChE inhibited by organophosphates, its effectiveness is limited by a process known as "aging". nih.govpatsnap.com Aging is a time-dependent phenomenon that occurs after the initial phosphorylation of the enzyme. patsnap.comwikipedia.orgoup.com

Chemical Transformations Leading to Non-Reactivatable Enzyme Forms

Aging involves a chemical transformation of the phosphorylated enzyme. oup.comnih.gov This process typically involves the dealkylation of the organophosphate moiety attached to the serine residue. nih.govoup.comnih.gov The loss of an alkyl group from the phosphorus atom results in the formation of a negatively charged phosphyl adduct on the enzyme. oup.comnih.govmdpi.com This "aged" form of the enzyme is significantly more resistant to reactivation by nucleophilic oximes like this compound. wikipedia.orgmdpi.com The dealkylation process strengthens the bond between the organophosphate and the enzyme, making it effectively irreversible by standard oxime therapy. nih.govnih.govmdpi.comnih.gov The rate of aging depends on the specific organophosphate involved; for example, aging occurs rapidly with soman (B1219632), while it is slower with others like VX. cdc.govnih.gov

Mechanistic Studies on the Prevention or Reversal of Aging

The irreversible nature of aged AChE presents a significant challenge in treating organophosphate poisoning, particularly with agents that cause rapid aging. Research efforts have explored mechanisms to prevent or reverse the aging process. Some studies have investigated compounds that might retard the dealkylation reaction by acting as allosteric effectors. nih.gov The knowledge of the three-dimensional structure of inhibited and aged cholinesterases is considered essential for understanding the mechanism of irreversible inhibition and for the design of new therapeutic agents. nih.gov While reactivating aged AChE with nucleophiles has proven difficult, alternative approaches, such as realkylating the aged adduct to make it reactivatable by oximes, have been theoretically explored, although practical means remain a challenge. mdpi.comrsc.org Computational studies have investigated the feasibility and mechanisms of such realkylation reactions within the enzyme's active site. rsc.org

In Vitro Efficacy and Reactivation Studies of Pralidoxime Chloride

Comparative Reactivation Potential Across Diverse Organophosphorus Compounds

The effectiveness of pralidoxime (B1201516) chloride as a reactivator of inhibited AChE varies significantly depending on the chemical structure of the inhibiting organophosphorus compound. In vitro studies have been instrumental in elucidating these differences, providing a foundational understanding of its therapeutic potential and limitations.

Reactivation of Nerve Agent-Inhibited Acetylcholinesterase (e.g., Sarin (B92409), VX, Russian VX, Cyclosarin (B1206272), Tabun, Soman)

The in vitro reactivation of nerve agent-inhibited AChE by pralidoxime chloride presents a varied landscape of efficacy. While it demonstrates some level of reactivation against certain agents, its performance is notably weak against others, underscoring the challenge in developing a broad-spectrum oxime antidote.

High concentrations of pralidoxime (1 mM) have been shown in vitro to reactivate AChE from rat brain homogenate after exposure to VX, Russian VX, and sarin. hhs.govresearchgate.net However, its efficacy is negligible against cyclosarin, tabun, and soman-inhibited AChE. hhs.gov In fact, for tabun-inhibited AChE, pralidoxime is considered almost completely ineffective. Studies using human erythrocyte AChE have shown that after inhibition by soman (B1219632), sarin, and cyclosarin, the reactivating potency of pralidoxime is lower than that of other oximes like HI-6 and obidoxime (B3283493). nih.gov Specifically for sarin-inhibited human AChE, pralidoxime exhibits very low reactivation potential at concentrations that are considered safe for human use. tandfonline.com Similarly, it is an extremely weak reactivator of cyclosarin-inhibited human AChE. nih.gov The nerve agent soman is particularly challenging due to the rapid "aging" of the inhibited enzyme, a process of dealkylation that renders it resistant to reactivation by oximes. nih.gov The aging half-life for soman-inhibited AChE is a mere few minutes. nih.gov

Interactive Data Table: In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase by this compound

| Nerve Agent | Enzyme Source | Pralidoxime Concentration | Reactivation Efficacy | Reference |

| Sarin (GB) | Rat Brain Homogenate | 1 mM | Effective Reactivation | hhs.govresearchgate.net |

| Sarin (GB) | Human Erythrocyte AChE | 10 µM - 30 µM | Low | nih.gov |

| VX | Rat Brain Homogenate | 1 mM | Effective Reactivation | hhs.govresearchgate.net |

| VX | Human Erythrocyte AChE | - | 70% reactivation after 48h | oup.com |

| Russian VX | Rat Brain Homogenate | 1 mM | Effective Reactivation | hhs.govresearchgate.net |

| Cyclosarin (GF) | Rat Brain Homogenate | 1 mM | No Efficacy | hhs.gov |

| Cyclosarin (GF) | Human Erythrocyte AChE | 10 µM - 30 µM | Weak Reactivator | nih.gov |

| Tabun (GA) | Rat Brain Homogenate | 1 mM | No Efficacy | hhs.gov |

| Tabun (GA) | Human Erythrocyte AChE | 10 µM - 30 µM | Almost Ineffective (~5%) | nih.gov |

| Soman (GD) | Rat Brain Homogenate | 1 mM | No Efficacy | hhs.gov |

Reactivation of Pesticide-Inhibited Acetylcholinesterase (e.g., Paraoxon (B1678428), Chlorpyrifos (B1668852), Dichlorvos, Dimethoate (B1670662), Fenthion)

The in vitro reactivation of pesticide-inhibited AChE by this compound also shows considerable variability. Its effectiveness is highly dependent on the specific chemical structure of the pesticide.

For paraoxon, the active metabolite of parathion (B1678463), in vitro studies with human erythrocyte AChE have shown that pralidoxime has a low reactivation efficacy, not surpassing 25%. hhs.gov However, other research has indicated that a 100 µM concentration of pralidoxime can reverse paraoxon-inhibited human butyrylcholinesterase by about 50%. nih.gov In studies with rat brain homogenate, a high concentration of pralidoxime (10^-3 M) was able to reactivate AChE inhibited by paraoxon and chlorpyrifos. researchgate.net A study on chlorpyrifos-inhibited AChE found that pralidoxime at a high concentration achieved up to 80% reactivation. nih.gov

Conversely, pralidoxime has been found to be less effective against dimethyl organophosphorus pesticides. For instance, it does not reactivate BuChE inhibited by dimethoate or fenthion. apamt.org The reactivation of dichlorvos-inhibited AChE by pralidoxime is also not sufficient. nih.gov

Interactive Data Table: In Vitro Reactivation of Pesticide-Inhibited Acetylcholinesterase by this compound

| Pesticide | Enzyme Source | Pralidoxime Concentration | Reactivation Efficacy | Reference |

| Paraoxon | Human Erythrocyte AChE | 100 µM | <25% | hhs.gov |

| Paraoxon | Human Butyrylcholinesterase | 100 µM | ~50% | nih.gov |

| Paraoxon | Rat Brain Homogenate | 10⁻³ M | Effective Reactivation | researchgate.net |

| Chlorpyrifos | Rat Brain Homogenate | 10⁻³ M | Effective Reactivation | researchgate.net |

| Chlorpyrifos | - | High Concentration | Up to 80% | nih.gov |

| Dichlorvos | Human AChE | 10⁻⁴ M - 10⁻⁵ M | Insufficient Reactivation | nih.gov |

| Dimethoate | Human Butyrylcholinesterase | - | No Reactivation | apamt.org |

| Fenthion | Human Butyrylcholinesterase | - | No Reactivation | apamt.org |

Reactivation of Butyrylcholinesterase by this compound

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another target of organophosphorus compounds. While its inhibition is not the primary cause of acute toxicity, its reactivation can serve as a marker for oxime efficacy.

Reactivation Variability Based on Organophosphate Type and Enzyme Source

The in vitro reactivation of BChE by this compound is highly variable and depends on the specific organophosphate and the source of the enzyme. Studies have shown that pralidoxime can reactivate BChE inhibited by diethyl organophosphates like chlorpyrifos and quinalphos, although this reactivation may not be sustained. apamt.org In contrast, it does not appear to reactivate BChE inhibited by dimethyl organophosphates such as dimethoate and fenthion. apamt.org

One in vitro study demonstrated that a 100µM concentration of pralidoxime could reverse human BChE inhibition by parathion and paraoxon by approximately 50%. nih.gov However, other studies have reported that pralidoxime does not usefully reactivate BChE inhibited by paraoxon, parathion, or methyl parathion. nih.gov This discrepancy may be due to differences in experimental conditions and enzyme sources.

Susceptibility of Butyrylcholinesterase to Aging and Reactivation Limitations

Similar to AChE, organophosphate-inhibited BChE is susceptible to a process called "aging," where the enzyme-inhibitor complex undergoes a chemical change that renders it resistant to reactivation by oximes. The rate of aging varies depending on the specific organophosphate. For instance, BChE inhibited by dichlorvos, echothiophate, soman, sarin, and cyclosarin has been shown to age. oup.com The aging half-life of echothiophate-inhibited human BChE has been calculated to be 7.2 ± 0.7 hours. oup.com In contrast, VX- and Russian VX-inhibited BChE show no signs of aging. oup.com The aging of tabun-inhibited BChE is complex, with studies suggesting it can proceed through different mechanisms depending on the specific analogue of tabun. portlandpress.comnih.gov The aging half-time for tabun-inhibited BChE has been reported to be less than 70 hours. portlandpress.com

Interactive Data Table: Aging Half-Life of Organophosphate-Inhibited Human Butyrylcholinesterase

| Organophosphate | Aging Half-Life | Reference |

| Echothiophate | 7.2 ± 0.7 hours | oup.com |

| Soman | 1.87 minutes (at pH 7) | nih.gov |

| Tabun | < 70 hours | portlandpress.com |

| VX | No significant aging observed | oup.com |

| Russian VX | No significant aging observed | oup.com |

| Dichlorvos | Ages | oup.com |

| Sarin | Ages | oup.com |

| Cyclosarin | Ages | oup.com |

Evaluation of this compound Reactivation Efficacy Versus Other Oximes (e.g., Obidoxime, HI-6, Trimedoxime, Methoxime, TO205, TO046)

Numerous in vitro studies have compared the reactivation efficacy of this compound with other oximes, revealing that in many cases, other compounds offer superior or broader-spectrum activity.

For nerve agent-inhibited AChE, the general order of reactivating potency is often cited as HLö 7 > HI-6 > obidoxime > pralidoxime for agents like soman, sarin, cyclosarin, and VX. nih.gov Pralidoxime and obidoxime are particularly weak reactivators of cyclosarin-inhibited AChE. nih.gov For tabun, obidoxime and HLö 7 show partial reactivation (around 20%), while pralidoxime and HI-6 are largely ineffective (around 5%). nih.gov HI-6 is considered the most promising oxime for treating sarin poisoning, showing greater efficacy than pralidoxime and obidoxime. nih.gov

In the context of pesticide-inhibited AChE, obidoxime and trimedoxime have demonstrated superior reactivation efficacy for paraoxon-inhibited human AChE (96.8% and 86% respectively), while pralidoxime and other oximes did not exceed 25% reactivation. hhs.gov For chlorpyrifos-inhibited AChE, trimedoxime and an experimental oxime, K074, were found to be the most potent reactivators. nih.gov For a broader range of pesticides including paraoxon, leptophos-oxon, and methamidophos, trimedoxime and obidoxime were identified as the best broad-spectrum reactivators. nih.gov

Interactive Data Table: Comparative In Vitro Reactivation Efficacy of Pralidoxime and Other Oximes

| Organophosphate | Most Effective Oxime(s) | Pralidoxime Efficacy | Reference |

| Sarin | HI-6 | Low | nih.gov |

| Cyclosarin | HI-6 | Very Low | cuni.cz |

| Tabun | Obidoxime, HLö 7 | Very Low (~5%) | nih.gov |

| Soman | HI-6 | Ineffective | hhs.gov |

| VX | HI-6, HLö 7 | Lower than other oximes | nih.gov |

| Paraoxon | Obidoxime, Trimedoxime | Low (<25%) | hhs.gov |

| Chlorpyrifos | Trimedoxime, K074 | Less effective than others | nih.gov |

Advanced Methodologies for In Vitro Reactivation Assays

The in vitro evaluation of this compound's efficacy as a reactivator of organophosphate-inhibited cholinesterases relies on sophisticated laboratory techniques. These methods are crucial for understanding the compound's mechanism of action, its reactivation kinetics, and the factors influencing its effectiveness against various inhibitors. Advanced methodologies provide precise and reproducible data, forming the basis for assessing the potential of this compound and other oximes as antidotes.

Spectrophotometric Assays for Cholinesterase Activity (e.g., Modified Ellman's Method)

A cornerstone of in vitro reactivation studies is the measurement of cholinesterase activity, for which spectrophotometric assays are widely employed. The most common of these is the Ellman's method, or a modified version thereof, which provides a reliable and quantifiable assessment of enzyme function. hhs.govscispace.com

The principle of the Ellman's method involves a chromogenic reaction. The assay measures the activity of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by monitoring the production of thiocholine (B1204863). scispace.com This occurs when the enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine. The resulting thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The intensity of this yellow color, which is directly proportional to the enzyme's activity, is measured spectrophotometrically by its absorbance, commonly at a wavelength of 412 nm. scispace.comnih.gov

In the context of this compound reactivation studies, this method is adapted to measure the recovery of enzyme activity after inhibition by an organophosphate compound. The typical experimental setup involves several steps:

Enzyme Inhibition: A sample of the cholinesterase enzyme (e.g., from human erythrocytes for AChE or plasma for BChE) is incubated with a specific organophosphate inhibitor for a set period to achieve a high degree of inhibition. researchgate.net

Reactivation: this compound is then added to the inhibited enzyme solution and incubated for a defined time to allow for reactivation. scispace.com

Activity Measurement: Finally, the substrate (e.g., acetylthiocholine) and DTNB are added, and the rate of color change is measured using a spectrophotometer. nih.gov

By comparing the enzyme activity in the pralidoxime-treated sample to that of both the uninhibited (control) and inhibited samples, the percentage of reactivation can be calculated. This allows researchers to quantify the efficacy of this compound. researchgate.net

| Component/Parameter | Description | Typical Value/Compound | Reference |

|---|---|---|---|

| Enzyme Source | Source of cholinesterase for the assay. | Human erythrocyte AChE, Human plasma BChE, Rat brain homogenate | hhs.govresearchgate.net |

| Substrate | Molecule hydrolyzed by the enzyme to initiate the reaction. | Acetylthiocholine iodide (for AChE), Butyrylthiocholine iodide (for BChE) | scispace.com |

| Chromogen | Reacts with the product of substrate hydrolysis to produce a colored compound. | DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) | |

| Wavelength | The wavelength at which the absorbance of the colored product is measured. | 410-412 nm | scispace.comnih.gov |

| Buffer | Maintains a stable pH for the reaction. | Phosphate (B84403) buffer | scispace.com |

| Inhibitors | Organophosphates used to inhibit the enzyme before reactivation. | Paraoxon, Dichlorvos, Sarin, Tabun, VX | hhs.gov |

Kinetic Studies under Controlled pH and Temperature Conditions

The rate at which this compound reactivates inhibited cholinesterase is not constant; it is significantly influenced by environmental factors, primarily pH and temperature. Therefore, conducting kinetic studies under tightly controlled conditions is essential for accurately characterizing the reactivation process.

Most in vitro reactivation assays are performed at a physiological pH of 7.4 and a temperature of 37°C to mimic conditions within the human body. scispace.com Maintaining a constant pH is critical because the active form of pralidoxime is the oximate anion, and its concentration is pH-dependent. Variations in pH can alter the ionization state of the oxime group, thereby affecting its nucleophilicity and its ability to attack the phosphorus atom of the organophosphate-enzyme complex. acs.org Similarly, the stability of the pralidoxime molecule itself can be pH-dependent. acs.org

Temperature also plays a crucial role in reaction kinetics. As with most chemical reactions, the rate of enzyme reactivation by this compound generally increases with temperature, up to a point where the enzyme itself may begin to denature. Standardizing the temperature, often at 25°C or 37°C, ensures that results are comparable across different studies and allows for the determination of thermodynamic parameters of the reactivation process. researchgate.net

Kinetic studies typically involve measuring the percentage of reactivation at various time points after the addition of this compound. This data allows for the calculation of key kinetic parameters, such as the reactivation rate constant (kr), which quantifies the speed of the reactivation process. The efficacy of pralidoxime varies depending on the specific organophosphate that has inhibited the enzyme. For instance, it is generally more effective at reactivating AChE inhibited by certain pesticides and nerve agents than others. hhs.govnih.gov Studies have shown that this compound can reactivate BuChE inhibited by diethyl organophosphates like chlorpyrifos and quinalphos, but not dimethyl organophosphates such as dimethoate or fenthion. nih.goved.ac.ukoup.com

| Parameter | Significance in Kinetic Studies | Typical Controlled Values | Reference |

|---|---|---|---|

| pH | Affects the ionization state (nucleophilicity) of the pralidoxime oxime group. | 7.4 (physiological) or 8.0 | researchgate.net |

| Temperature | Influences the rate of the chemical reactivation reaction. | 37°C (physiological) or 25°C | researchgate.net |

| Reactivation Rate Constant (kr) | A quantitative measure of the reactivation speed. Determined by time-course measurements. | Varies depending on inhibitor and conditions. | hhs.gov |

| Pralidoxime Concentration | The rate of reactivation is dependent on the concentration of the reactivator. | Typically tested in the micromolar (µM) range (e.g., 10 µM, 100 µM). | hhs.govscispace.com |

Computational Approaches for Simulating Reactivation Mechanisms (e.g., QM/MM methods)

To gain a deeper, atomic-level understanding of how this compound interacts with and reactivates an inhibited cholinesterase enzyme, researchers employ advanced computational techniques. Among the most powerful of these are hybrid quantum mechanics/molecular mechanics (QM/MM) methods. scielo.brscielo.brnih.gov

QM/MM simulations allow scientists to model large biological systems, like an enzyme, with high accuracy. nih.gov In this approach, the system is partitioned into two regions. nih.gov The chemically active part—in this case, the organophosphate-inhibited serine residue in the enzyme's active site and the approaching pralidoxime molecule—is treated with high-level quantum mechanics (QM). scielo.brnih.gov This allows for an accurate description of the electronic rearrangements that occur during bond breaking and formation in the chemical reaction. The rest of the enzyme and the surrounding solvent are treated with less computationally expensive molecular mechanics (MM), which models the atoms as classical particles. nih.gov

These simulations can elucidate several key aspects of the reactivation mechanism that are difficult to observe experimentally:

Binding Orientation: Molecular dynamics (MD) simulations, often a precursor to QM/MM studies, can predict the most likely and favorable orientation of pralidoxime within the enzyme's active site gorge, positioning it for the nucleophilic attack. scielo.brscielo.br

Reaction Pathway: QM/MM calculations can map out the entire reaction pathway, identifying the transition state—the highest energy point in the reaction—and calculating the energy barrier that must be overcome for reactivation to occur. researchgate.net

Role of Active Site Residues: The simulations can reveal the precise roles of individual amino acid residues in the active site, showing how they interact with pralidoxime and stabilize the transition state to facilitate the reaction. scielo.brresearchgate.net

By applying these computational methods, researchers have confirmed that the reactivation process involves a nucleophilic attack by the pralidoxime oximate on the phosphorus atom of the organophosphate. scielo.brpatsnap.com This leads to the cleavage of the bond between the phosphorus and the enzyme's serine residue, thereby regenerating the free, functional enzyme. patsnap.com QM/MM studies have helped to propose energetically favorable mechanisms for this reaction, contributing to a better understanding of why pralidoxime is effective against certain organophosphates and less so against others. scielo.brscielo.br

Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

Development and Characterization of Animal Models for Organophosphate Poisoning Research

The selection and characterization of appropriate animal models are fundamental to OP poisoning research. Different species exhibit varying sensitivities to OPs and responses to oxime treatment, necessitating careful consideration for translational relevance.

Comparative Analysis of Species-Specific Differences in Acetylcholinesterase Reactivation (e.g., Guinea Pigs, Rats, Mice, Non-Human Primates)

Significant species-specific differences exist in the effectiveness of oximes, including pralidoxime (B1201516) chloride, in reactivating OP-inhibited AChE. These differences can impact the extrapolation of animal study results to humans.

Guinea pigs are frequently used as animal models for nerve agent antidote evaluations due to their relatively low levels of circulating carboxylesterases, which are enzymes that can metabolize OPs and contribute to resistance in other species like rats and mice. nih.govresearchgate.net This low carboxylesterase level in guinea pigs is considered more similar to that in humans. nih.govresearchgate.net However, studies have shown that guinea pig AChE can be substantially more resistant to oxime-mediated reactivation compared to human AChE. researchgate.net In vitro studies comparing the reactivation of nerve agent-inhibited guinea pig and human AChE by various oximes, including pralidoxime, have revealed marked species differences, with oxime reactivation of human AChE often being faster than that of guinea pig AChE. hhs.gov This suggests that guinea pigs may not always be the most appropriate model for evaluating oxime therapy intended for humans. hhs.gov

Rats and mice are also commonly used, although their higher levels of carboxylesterases can influence their susceptibility to OPs and response to oximes. nih.govresearchgate.net While pralidoxime has shown significant protection against soman (B1219632) intoxication in rats and mice, its effectiveness can be less pronounced in guinea pigs and non-human primates. nih.gov

Non-human primates are considered valuable models for evaluating nerve agent toxicity and antidotes because results from these studies are more likely to be extrapolated to humans. hhs.gov The efficacy of an oxime in non-human primates is primarily dependent on its ability to reactivate nerve agent-inhibited AChE, and if this reactivation is similar to that in human AChE, the in vivo results are considered more reliable for human extrapolation. hhs.gov Comparative in vitro studies have shown that oxime reactivation of AChE from Rhesus monkeys is very similar to that of human AChE. hhs.gov

Data on species-specific reactivation can be complex and dependent on the specific OP involved. For instance, while pralidoxime restored AChE function in guinea pigs poisoned by VX and sarin (B92409), it showed no efficacy against cyclosarin (B1206272) or soman in in vitro studies using rat brain homogenate. hhs.gov

Utility of Humanized Animal Models for Translational Research

To address the limitations of traditional animal models and improve the translational capacity of preclinical research, humanized animal models are being developed and utilized. nih.govresearchgate.net These models aim to better mimic human responses to OP exposure and countermeasure efficacy.

One example is a genetically modified mouse strain (KIKO) that has nonfunctional serum carboxylesterase and expresses the human form of AChE. researchgate.netmdpi.com This model was developed to overcome the issue of high serum carboxylesterase levels in conventional mice, which contribute to their resistance to OP poisoning. researchgate.netmdpi.com Studies using KIKO mice have characterized them as a functional model for OP countermeasure development and have been used to investigate the localization of reactivators like pralidoxime in the brain. mdpi.comresearchgate.net

The use of humanized models, such as those with humanized AChE, allows for a more accurate assessment of how oximes interact with the human enzyme in a living system, potentially leading to more reliable predictions of therapeutic efficacy in humans. researchgate.netmdpi.com

Pralidoxime Chloride Reactivation Dynamics in Peripheral and Central Tissues

This compound's effectiveness is dependent on its ability to reach and reactivate AChE in different tissues, including the peripheral nervous system (PNS) and the central nervous system (CNS).

Restoration of Acetylcholinesterase Function in Blood and Peripheral Tissues

This compound is known to effectively reactivate AChE in blood and peripheral tissues following OP exposure. hhs.govnih.gov In vivo studies in guinea pigs exposed to lethal doses of various OPs have shown that pralidoxime injection can restore AChE function in blood and peripheral tissues inhibited by agents like VX and sarin. hhs.gov This peripheral reactivation is a key mechanism by which pralidoxime helps to restore neuromuscular function, particularly in the muscles of respiration. hhs.gov

Studies have demonstrated that pralidoxime can lead to a rapid and total reactivation of blood cholinesterase activity in poisoned animals. oup.com The extent and duration of this reactivation can be dependent on the plasma concentrations of pralidoxime. oup.comresearchgate.net

Challenges and Efficacy of Central Nervous System Acetylcholinesterase Reactivation in Vivo

A major limitation of this compound is its poor ability to cross the blood-brain barrier (BBB) due to its quaternary nitrogen structure. nih.govnih.gov This restricts its access to the CNS and limits its effectiveness in reactivating AChE in the brain. nih.govnih.gov Consequently, while pralidoxime is effective in the periphery, it is less effective in relieving central effects of OP poisoning, such as respiratory depression and seizures, which are primarily mediated by AChE inhibition in the brain. hhs.govnih.gov

Research efforts have focused on developing strategies to enhance the delivery of oximes to the brain. For instance, a pro-drug derivative of pralidoxime, pro-2-PAM, has been synthesized and evaluated for its ability to penetrate the brain and reactivate CNS AChE. hhs.govnih.gov Studies in guinea pigs have shown that pro-2-PAM can cross the BBB, is metabolized to pralidoxime in the brain, and can protect against OP-induced seizures by restoring brain AChE activity, whereas pralidoxime itself was ineffective at reducing seizures. nih.gov Novel formulations, such as this compound-loaded nanoparticles, are also being investigated to improve brain penetration and enhance CNS AChE reactivation. researchgate.nettandfonline.com Studies in rats and mice using such formulations have shown improved brain AChE reactivation compared to free pralidoxime. researchgate.nettandfonline.com

Despite the challenges, some studies using sensitive techniques like MALDI-MSI have detected a small amount of pralidoxime within the brain of exposed animals, although the extent of its penetration and its contribution to CNS reactivation remain subjects of debate. mdpi.comresearchgate.net

Pharmacodynamic Effects on Organophosphate-Induced Physiological Responses

The pharmacodynamic effects of this compound in animal models are primarily related to the reversal of OP-induced cholinergic overstimulation through AChE reactivation. This leads to the restoration of normal physiological functions that were impaired by excessive acetylcholine (B1216132) accumulation.

In animal models of OP poisoning, pralidoxime treatment has been shown to ameliorate various signs of acute toxicity. These can include the reversal of respiratory depression, a critical effect of OP poisoning. oup.comresearchgate.netresearchgate.net Studies in rats poisoned with paraoxon (B1678428) demonstrated that pralidoxime treatment resulted in a rapid, complete, albeit transient, correction in respiratory toxicity, which was strongly dependent on plasma pralidoxime concentrations. oup.comresearchgate.net

Pralidoxime also plays a role in restoring neuromuscular function, which is impaired by the accumulation of acetylcholine at the neuromuscular junction. By reactivating AChE in peripheral tissues, pralidoxime helps to restore normal signal transmission and relieve muscle weakness and paralysis, particularly affecting the muscles of respiration. hhs.gov

While pralidoxime is effective peripherally, its limited CNS penetration means it is less effective in directly reversing central effects like seizures. nih.gov However, by reactivating peripheral AChE and improving respiratory function, it can indirectly contribute to better outcomes. The co-administration of pralidoxime with atropine, which blocks muscarinic receptors, and often a benzodiazepine (B76468) to control seizures, is the standard therapeutic approach in both animals and humans, addressing both muscarinic and some nicotinic effects of OP poisoning. nih.govnih.govmdpi.com

The effectiveness of pralidoxime in improving survival rates in animal models exposed to lethal doses of OPs has been demonstrated, particularly when administered promptly after exposure. hhs.govtandfonline.com However, the degree of protection can vary depending on the specific OP involved and the animal species. nih.govhhs.gov

Here is a table summarizing some comparative data on AChE reactivation by pralidoxime in different species and tissues:

| Species | Tissue | Organophosphate | Pralidoxime Reactivation Efficacy | Source |

| Guinea Pig | Blood/Peripheral | VX, Sarin | Restored AChE function | hhs.gov |

| Guinea Pig | Blood/Peripheral | Russian VX | Restored AChE function | hhs.gov |

| Guinea Pig | Blood/Peripheral | Cyclosarin | No reactivation | hhs.gov |

| Rat | Brain homogenate | VX, Russian VX, Sarin, Chlorpyrifos (B1668852) | Efficacy at high concentration (1 mM) | hhs.gov |

| Rat | Brain homogenate | Cyclosarin, Tabun, Soman | No efficacy | hhs.gov |

| Guinea Pig | Brain | Sarin, VX | Substantially less reactivation than peripheral tissues | hhs.gov |

| Guinea Pig | Brain | Cyclosarin, VR | Did not affect ChE activity | hhs.gov |

| Humanized Mouse | Brain | OP nerve agent | Small amount detected, debated efficacy | mdpi.comresearchgate.net |

| Rat | Whole Blood | Paraoxon | Fast and total reactivation | oup.com |

| Mouse | Brain | Paraoxon | Improved reactivation with novel formulation | tandfonline.com |

Restoration of Respiratory Muscle Function

Organophosphate poisoning can lead to severe respiratory failure due to the paralysis of respiratory muscles, a direct consequence of excessive acetylcholine accumulation at the neuromuscular junction. patsnap.comhhs.govfda.govnih.gov Preclinical studies in animal models have investigated the ability of this compound to restore respiratory muscle function by reactivating inhibited acetylcholinesterase. hhs.govfda.gov

Studies in rats poisoned with organophosphates like paraoxon have shown that pralidoxime treatment can lead to a rapid, although sometimes transient, correction in respiratory toxicity, characterized by improvements in respiratory rate and expiratory time. oup.comoup.comresearchgate.netnih.gov For instance, in a study using a rat model of paraoxon-induced respiratory toxicity, pralidoxime treatment resulted in a rapid and complete, albeit transient (< 30 min), reversal of the respiratory effects. oup.comoup.comresearchgate.netnih.gov Another study in mice poisoned with diethylparaoxon demonstrated that a sufficient dose of pralidoxime could induce a significant reversal of all respiratory parameters, including respiratory frequency, expiratory time, inspiratory time, and tidal volume, indicating restoration of respiratory muscle function. researchgate.netnih.gov The effectiveness of pralidoxime in restoring respiratory function appears to be concentration-dependent in animal models. researchgate.netnih.gov

Quantitative Assessment of Cholinesterase Activity as Pharmacodynamic Markers

Quantitative assessment of cholinesterase activity, particularly acetylcholinesterase (AChE), serves as a crucial pharmacodynamic marker in evaluating the effectiveness of this compound in preclinical studies. nih.gov Pralidoxime's primary mechanism involves reactivating organophosphate-inhibited cholinesterase, and measuring this reactivation provides direct evidence of the drug's pharmacodynamic effect. patsnap.comhhs.govfda.gov

Studies in guinea pigs exposed to lethal doses of various organophosphates, such as VX and sarin, have shown that subsequent administration of pralidoxime can restore AChE function in blood and peripheral tissues. hhs.gov Similarly, in rats poisoned with paraoxon, pralidoxime treatment resulted in fast and total reactivation of blood cholinesterase activity over a significant study period. oup.comoup.comresearchgate.netnih.gov In vitro studies using rat brain homogenate exposed to organophosphates like VX, Russian VX, and sarin have also demonstrated that pralidoxime can reactivate AChE, although its efficacy varies depending on the specific organophosphate. hhs.gov For example, pralidoxime showed no efficacy against cyclosarin, tabun, or soman in these in vitro settings. hhs.gov The extent of cholinesterase reactivation by pralidoxime in blood-poisoned samples has been shown to be proportional to the logarithm of the drug concentration. oup.comresearchgate.netnih.gov While pralidoxime is effective in reactivating cholinesterase primarily outside the central nervous system, its ability to cross the blood-brain barrier and reactivate central AChE is limited in animal models. hhs.govnih.gov

Data Table Examples (Illustrative, based on search findings):

Table 1: Effect of Pralidoxime on Respiratory Parameters in Diethylparaoxon-Poisoned Mice researchgate.netnih.gov

| Pralidoxime Dose (mg/kg) | Respiratory Frequency (% of Control) | Expiratory Time (% of Control) | Inspiratory Time (% of Control) | Tidal Volume (% of Control) |

| 0 (Paraoxon only) | Significantly Decreased | Increased | Increased | Increased |

| 10 | No significant improvement | No significant improvement | No significant improvement | No significant improvement |

| 50 | Trend towards improvement | Trend towards improvement | Trend towards improvement | Trend towards improvement |

| 100 | Trend towards improvement | Trend towards improvement | Trend towards improvement | Trend towards improvement |

| 150 | Significant reversal | Significant reversal | Significant reversal | Significant reversal |

Table 2: Cholinesterase Reactivation by Pralidoxime in Animal Studies hhs.govoup.comoup.comresearchgate.netnih.gov

| Animal Model | Organophosphate | Tissue/Fluid | Pralidoxime Effect on AChE Activity |

| Guinea Pigs | VX, Sarin | Blood, Peripheral Tissues | Restored |

| Guinea Pigs | Cyclosarin | Blood, Peripheral Tissues | No reactivation |

| Rats | Paraoxon | Blood | Fast and total reactivation |

| Rat Brain Homogenate (in vitro) | VX, Russian VX, Sarin | AChE | Reactivation |

| Rat Brain Homogenate (in vitro) | Cyclosarin, Tabun, Soman | AChE | No efficacy |

Pharmacokinetic and Toxicodynamic Pk Td Research of Pralidoxime Chloride

Absorption, Distribution, Metabolism, and Excretion in Preclinical Models

Preclinical studies in various animal species have investigated the pharmacokinetic profile of pralidoxime (B1201516) chloride. Following administration, pralidoxime is distributed throughout the extracellular water. fda.gov It is not bound to plasma protein. fda.gov

Renal Clearance and Elucidation of Elimination Pathways

Renal clearance is a major pathway for the elimination of pralidoxime chloride. Studies in rats have shown that pralidoxime is rapidly eliminated from the body by the kidneys. researchgate.net The renal clearance of pralidoxime in rats was observed to be 3.6-fold higher than the creatinine (B1669602) clearance, indicating active renal secretion. researchgate.netnih.gov Pralidoxime is eliminated unchanged by the renal route. researchgate.net

Acute renal failure has been shown to significantly alter the elimination of pralidoxime in a rat model. In rats with acute renal failure induced by potassium dichromate, there was a twofold increase in the mean elimination half-life and a 2.5-fold increase in the mean area under the curve compared to control rats. researchgate.net The mean total body clearance was halved in the group with acute renal failure. researchgate.net This suggests that renal function plays a critical role in pralidoxime elimination.

Investigation of Organic Cation Transporter Involvement in this compound Disposition

Research has investigated the involvement of organic cation transporters (OCTs) in the renal secretion of this compound. Pralidoxime is characterized as an organic cation. researchgate.netresearchgate.netnih.gov Studies using organic cation transporter substrates and knockout mice have demonstrated that pralidoxime is secreted in rats and mice by renal OCT1 and/or OCT2, but not by OCT3. researchgate.netnih.gov Pretreatment with tetraethylammonium (B1195904), an organic cation transporter substrate, in rats resulted in a significant increase in plasma pralidoxime concentrations. researchgate.netnih.gov Similarly, deficiencies in OCT1 and OCT2 in mice (Oct1/2⁻/⁻) led to a significant increase in plasma pralidoxime concentrations. researchgate.netnih.gov These findings indicate that OCT1 and OCT2 play a role in the renal secretion and thus the elimination of this compound in these preclinical models.

Pharmacokinetic-Toxicodynamic Modeling for Antidotal Effects

Pharmacokinetic-toxicodynamic (PK-TD) modeling has been employed in preclinical studies to understand the relationship between this compound exposure and its antidotal effects, particularly in the context of organophosphate poisoning.

Quantitative Relationships Between Plasma Concentrations and Pharmacological Response in Animal Studies

Empirical studies in animals suggest that the antidotal effect of pralidoxime is dependent on plasma concentrations, with therapeutic effects often associated with concentrations above 4 mg/L. oup.comnih.govoup.comresearchgate.net Studies in rats poisoned by diethylparaoxon have investigated the PK-TD relationships for the antidotal effect of pralidoxime on induced respiratory toxicity. oup.comnih.govoup.comresearchgate.net While pralidoxime treatment resulted in a rapid, complete, but transient correction in respiratory toxicity (< 30 min), there was a fast and total reactivation of blood cholinesterase activity over a longer period. oup.comnih.govresearchgate.net In vitro analysis showed that cholinesterase reactivation by pralidoxime in blood poisoned by diethylparaoxon was proportional to the logarithm of drug concentrations. oup.comnih.govoup.comresearchgate.net The in vitro pralidoxime EC₅₀ for cholinesterase reactivation was estimated to be 4.67 mg/L. oup.comnih.govoup.comresearchgate.net

Data from rat studies investigating the pharmacokinetics of this compound after intramuscular injection at different doses (20, 40, or 80 mg/kg) showed that maximal plasma concentration (Cmax) and area under the curve (AUC) were significantly correlated with dose, indicating linear pharmacokinetics in this dose range. nih.gov

Here is a table summarizing some pharmacokinetic parameters observed in preclinical studies:

| Species | Route | Dose (mg/kg) | Parameter | Value | Citation |

| Rat | IM | 20 | Cmax | Data correlated with dose | nih.gov |

| Rat | IM | 40 | Cmax | Data correlated with dose | nih.gov |

| Rat | IM | 80 | Cmax | Data correlated with dose | nih.gov |

| Rat | IM | 20 | AUC | Data correlated with dose | nih.gov |

| Rat | IM | 40 | AUC | Data correlated with dose | nih.gov |

| Rat | IM | 80 | AUC | Data correlated with dose | nih.gov |

| Rat | IM | 50 | Plasma PRX > 4 mg/L duration | ~50 min | oup.com |

| Rat | IV | Various | Elimination half-life | Short | oup.com |

| Rat | - | - | Renal Clearance | 3.6x Creatinine CL | researchgate.netnih.gov |

Predictive Modeling for Optimization of Experimental Therapeutic Regimens

Mechanism-based PK-TD models have been developed to link in vitro and in vivo pharmacological effects of pralidoxime and provide insights into the determinants of the temporal profile of its antidotal activity. oup.comnih.govoup.comresearchgate.net These models aim to explain the complex relationship between drug exposure and pharmacological response. oup.comnih.govresearchgate.net The in vitro toxicodynamic model, which described the inhibition of cholinesterases by organophosphate and reactivation with pralidoxime, was extended to capture the time course of in vivo antidotal effects. oup.comnih.govresearchgate.net Such models might be useful in optimizing the design and development of experimental therapeutic regimens. nih.govresearchgate.net

Modulation of organic cation transporter activity, which increased plasma pralidoxime concentrations in rats, resulted in a longer and more effective antidotal activity, with a sustained return of respiratory variables within the normal range in paraoxon-poisoned rats. researchgate.netnih.gov This suggests that strategies to maintain higher plasma concentrations could improve therapeutic outcomes in experimental settings. researchgate.netnih.gov

Limitations of Pralidoxime Chloride and Research into Overcoming Them

Inefficient Blood-Brain Barrier Penetration

A significant limitation of pralidoxime (B1201516) chloride is its poor ability to cross the blood-brain barrier (BBB). wikipedia.orghhs.gov This is primarily due to its quaternary ammonium (B1175870) structure, which results in high polarity. nih.gov Consequently, pralidoxime has limited effect on centrally-mediated respiratory depression and other central nervous system (CNS) effects of organophosphate poisoning. wikipedia.orghhs.gov

Research efforts are focused on developing strategies to enhance oxime penetration into the CNS. These approaches include structural modifications to increase lipophilicity, designing prodrugs that can be converted to the active form after crossing the BBB, conjugating oximes with molecules that utilize existing BBB transporters (such as glucose transporters), and utilizing nanoparticle drug delivery systems. mhmedical.comresearchgate.net Studies using in vitro models have indicated that monoquaternary AChE reactivators like pralidoxime may have better penetration compared to bisquaternary compounds such as HI-6 and obidoxime (B3283493). jcu.cz However, even with pralidoxime, CNS penetration in rat studies has been shown to be around 10%. mhmedical.com Research involving pralidoxime-loaded nanoparticles, including solid lipid nanoparticles (SLNs) and metal-organic frameworks (MOFs), has shown promise in enhancing brain targeting and restoring brain AChE activity in poisoned mice models. researchgate.net

Narrow Spectrum of Reactivation Against Specific Organophosphates (e.g., Soman (B1219632), Tabun, Cyclosarin)

Pralidoxime chloride's effectiveness in reactivating AChE varies depending on the specific organophosphate involved. It is considered less effective or almost ineffective against AChE inhibited by certain nerve agents, including soman, tabun, and cyclosarin (B1206272). hhs.govnih.govnih.gov In vitro studies using human erythrocyte AChE have demonstrated that while pralidoxime can reactivate AChE inhibited by nerve agents like sarin (B92409) and VX, its potency is significantly lower against soman, tabun, and cyclosarin. nih.govnih.gov For instance, studies have shown no efficacy of pralidoxime against cyclosarin, tabun, or soman inhibited AChE in rat brain homogenates. hhs.gov Other oximes, such as obidoxime and HI-6, have shown better, though still sometimes limited, reactivation profiles against some of these agents compared to pralidoxime. nih.govnih.govjcu.cz

The differences in reactivation efficacy are attributed to the structural variations of the phosphoryl moiety attached to the enzyme and the rate of aging of the inhibited enzyme, among other factors. hhs.gov Research continues to explore novel oximes and structural modifications to existing ones to achieve broader spectrum reactivation against a wider range of organophosphates. acs.org

Susceptibility of Acetylcholinesterase to "Aging" Prior to Reactivation

A critical factor limiting pralidoxime's effectiveness is the phenomenon of "aging." nih.govpatsnap.com After an organophosphate binds to AChE, the inhibited enzyme can undergo a process called aging, which involves the dealkylation of the phosphorylated enzyme. nih.gov This process strengthens the covalent bond between the organophosphate and the enzyme, making it increasingly resistant to oxime-induced reactivation. nih.govpatsnap.com Once aging occurs, pralidoxime is significantly less effective or unable to reactivate the enzyme. patsnap.com The rate of aging is dependent on the specific organophosphate; for example, soman is known to cause rapid aging of AChE, with a reported half-life of as low as 1.3 minutes for the inhibited enzyme. nih.gov This underscores the critical importance of administering pralidoxime as early as possible after organophosphate exposure. patsnap.com Pralidoxime itself can slow down the aging process of phosphorylated cholinesterase. hhs.govfda.gov

Short Duration of Reactivation Effect and Implications for Sustained Therapeutic Efficacy in Research Models

This compound has a relatively short duration of action, with an apparent half-life reported to be around 74 to 77 minutes. fda.gov This necessitates repeated administration or continuous infusion to maintain therapeutic plasma levels sufficient for effective AChE reactivation. nih.govfda.govtandfonline.com Animal models and studies in healthy volunteers have explored different administration regimens to achieve and sustain adequate pralidoxime concentrations. nih.govfda.govtandfonline.com For instance, a minimum plasma concentration of 4 mg/L is considered necessary for protecting AChE against organophosphates. nih.govtandfonline.com Traditional intermittent bolus administration may result in plasma concentrations falling below this therapeutic level relatively quickly. nih.gov Continuous infusion has been suggested as a more effective method for maintaining sustained therapeutic levels. nih.govtandfonline.com Research in animal models, such as studies involving pralidoxime administration during cardiopulmonary resuscitation in rats, has investigated the effects of different doses on hemodynamic parameters and return of spontaneous circulation, highlighting the importance of appropriate dosing strategies for sustained effects. ahajournals.org Furthermore, research into sustained-release drug delivery systems, such as pralidoxime loaded into nanoparticles, aims to provide prolonged therapeutic efficacy and potentially reduce the need for frequent administrations in research models. researchgate.net

Development of Novel Oximes and Advanced Delivery Systems for Enhanced Efficacy

Rational Design and Synthesis of New Pyridinium (B92312) Oximes

The pursuit of more effective oximes often employs rational design principles, focusing on structural modifications to optimize their interaction with inhibited AChE and facilitate their distribution to target tissues.

Exploration of Bispyridinium Aldoximes and Other Structural Classes (e.g., K-series Oximes)

Efforts to develop superior oximes have extensively explored variations of the pyridinium oxime structure. Bispyridinium aldoximes, characterized by the presence of two pyridinium rings, represent a significant class of compounds investigated for their potential as AChE reactivators. Historically, compounds such as trimedoxime (TMB-4), methoxime (MMC4), obidoxime (B3283493) (LüH-6), HI-6, and HLö-7 were synthesized, primarily targeting nerve agent intoxication. bioline.org.br

More contemporary research has led to the development of the "K-series oximes," predominantly synthesized in the Czech Republic. bioline.org.brbioline.org.br This series encompasses over 200 distinct structural variants, with K-027 and K-048 emerging as notable candidates. bioline.org.brbioline.org.br These compounds are characterized as bisquaternary asymmetric pyridinium aldoximes, typically featuring a single functional aldoxime group. bioline.org.br Comparative studies have indicated that K-027 possesses efficacy that is either superior or comparable to that of established oximes when tested against various organophosphorus compounds, including certain pesticides. bioline.org.brfrontiersin.org This has positioned K-027 as a potential alternative to currently used therapeutic oximes for managing insecticide/pesticide poisoning. bioline.org.brbioline.org.br

Research findings have provided detailed comparisons of the efficacy of K-series oximes against established oximes like pralidoxime (B1201516) and obidoxime when confronting specific OP agents. For instance, in studies involving ethyl-paraoxon, K027 demonstrated the highest efficacy, significantly outperforming both pralidoxime and obidoxime. frontiersin.org Furthermore, K027 and K048 were uniquely effective among the tested oximes in significantly reducing mortality induced by methyl-paraoxon. frontiersin.org

| Oxime | Efficacy against Ethyl-Paraoxon (RR) | Efficacy against Methyl-Paraoxon (RR) |

| K027 | 0.20 | 0.58 |

| K048 | 0.32 | 0.60 |

| Obidoxime | 0.64 | Not efficacious |

| Pralidoxime | 0.78 | Least efficacious |

Table 1: Comparative Efficacy of Selected Oximes Against Ethyl-Paraoxon and Methyl-Paraoxon (Based on Cumulative Relative Risk of Death) frontiersin.org

Structure-Guided Design Based on Molecular Modeling and Simulation

Structure-guided design, frequently employing molecular modeling and simulation techniques, is integral to the development of novel oximes. By elucidating the molecular interactions between oximes and the active site of OP-inhibited AChE, researchers can design compounds with enhanced binding affinities and improved reactivation kinetics. Studies investigating the interaction between bispyridinium para-aldoximes and tabun-phosphorylated human AChE have involved analyzing the conformations of these aldoximes to discern the flexibility required for optimal engagement with the active site. researchgate.net These studies suggest that the length and flexibility of the linker connecting the pyridinium rings in bispyridinium oximes can significantly impact their ability to reactivate the enzyme. researchgate.net For example, TMB-4, possessing a more flexible propylene (B89431) linker, achieved complete reactivation of tabun-inhibited human erythrocyte AChE, whereas MMB-4 and DMB-4, with shorter linkers, were less effective. researchgate.net

Strategies for Enhanced Central Nervous System Penetration

A primary hurdle in the therapeutic application of oximes is their limited capacity to traverse the BBB, which restricts their access to and reactivation of AChE in the brain. rsc.orgresearchgate.netresearchgate.net Consequently, various strategies are being explored to overcome this barrier and improve CNS delivery.

Prodrug Approaches (e.g., Pro-2-PAM)

Prodrug strategies involve chemically modifying the oxime molecule to enhance its lipophilicity, thereby promoting its passage across the BBB. Upon reaching the CNS, the prodrug is designed to undergo conversion back to its pharmacologically active oxime form. Pro-2-PAM, a dihydropyridine (B1217469) derivative of pralidoxime (2-PAM), exemplifies a prodrug developed with the aim of improving CNS penetration. nih.govhhs.gov Pro-2-PAM is engineered to be more lipid-soluble than its parent compound, 2-PAM, facilitating its transport across the BBB. nih.govnih.gov Once inside the brain, it is rapidly converted through oxidation back to the active 2-PAM. nih.govnih.gov

Studies conducted in guinea pigs have demonstrated that pro-2-PAM can indeed cross the BBB and reactivate CNS AChE. nih.govhhs.govnih.gov This central reactivation has been associated with the suppression and elimination of seizures induced by nerve agents and a reduction in resulting neurological damage. nih.govhhs.govnih.gov While pro-2-PAM showed some reactivation of sarin- and VX-inhibited ChE in the brain, its effectiveness against cyclosarin (B1206272) was found to be limited. hhs.govtandfonline.com

Development of Novel Drug Carrier Molecules (e.g., Glucose, Ascorbic Acid, Nucleoside Conjugates)

Another strategy focuses on conjugating oximes to carrier molecules that can exploit existing transport mechanisms to cross the BBB. This includes investigating conjugates with molecules such as glucose, ascorbic acid, and nucleosides, which have specific transporters embedded in the brain endothelium. The rationale behind employing sugar oximes, for instance, is the potential for their transport into the brain via glucose transporters. nih.gov While this approach has shown some promise, reports also indicate limited success in certain contexts. researchgate.net

Nanotechnology-Based Delivery Systems (e.g., Solid Lipid Nanoparticles, scL-2PAM Nanoformulations)

Nanotechnology presents promising avenues for improving the delivery of oximes to the CNS. Nanoparticles, such as solid lipid nanoparticles (SLNs), can serve as carriers to encapsulate oximes and facilitate their transport across the BBB. researchgate.netresearchgate.netnih.govwikipedia.org SLNs are composed of lipids and offer several advantages, including the capability to encapsulate both lipophilic and hydrophilic drugs, the avoidance of organic solvents during preparation, the potential for controlled drug release, and the possibility of targeted drug delivery. wikipedia.org

Research has explored the use of SLNs for the delivery of oximes like pralidoxime chloride (2-PAM) and a novel reactivator, 3-HPA, to the brain. nih.govresearchgate.net These oxime-loaded SLNs have demonstrated extended circulation times in the bloodstream compared to the free oximes. nih.govresearchgate.net In studies involving paraoxon-poisoned rats, the administration of 2-PAM and 3-HPA encapsulated within SLNs resulted in the reactivation of brain AChE. nih.govresearchgate.net

Another nanotechnology-based strategy involves scL-2PAM nanoformulations. While detailed information specifically on "scL-2PAM" nanoformulations was not extensively found in the search results, the broader application of lipid-based nanoparticles, including SLNs, underscores the potential of nanotechnology in enhancing the delivery and efficacy of oximes for CNS protection. wikipedia.orgcas.orgscispace.com

Modulation of Blood-Brain Barrier Permeability

The limited penetration of this compound across the blood-brain barrier is a major factor contributing to its reduced effectiveness against the central effects of organophosphate poisoning. researchgate.netnih.govplos.org Pralidoxime is an ionic molecule with a permanent positive charge, which inherently restricts its passage through the lipophilic environment of the BBB. nih.govnih.gov Studies utilizing in vitro BBB models, such as those based on Madin-Darby canine kidney (MDCK) cells and human brain microvascular endothelial cells (BC1-hBMECs), have demonstrated low permeability values for pralidoxime. nih.gov Permeability values around 1-2 x 10⁻⁶ cm s⁻¹ have been reported in these models. nih.gov

Research efforts are focused on developing strategies to enhance oxime delivery to the CNS. These strategies include the development of new structural oximes, the design of uncharged oximes, and the conjugation of oximes with lipophilic compounds or their encapsulation in delivery systems like nanoparticles. nih.gov The discovery of novel uncharged reactivators has gained attention due to the difficulty permanently charged oximes face in crossing the BBB. rsc.orgrsc.org Molecules capable of crossing the BBB typically possess a molecular polar surface area (PSA) below 60 Ų, favorable lipophilicity, and a molecular mass below 400 Daltons. rsc.org BBB penetration can involve partitioning into the hydrophilic parts of the membrane phospholipids (B1166683) and passing through the lipophilic core, which favors uncharged molecules. rsc.org

Studies have explored the use of modified cationic liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles as potential delivery systems for this compound to the brain. researchgate.net Nanoparticle-mediated transport of oximes, including obidoxime and HI-6, has shown promise in in vitro BBB models, leading to better reactivation of OP-inhibited AChE compared to free oximes. plos.org While pralidoxime iodide has been shown to penetrate the BBB in rat models, the extent of penetration is relatively low, around 10%, suggesting the need for sustained administration to maintain effective brain concentrations. nih.gov

Computational Chemistry Approaches for Novel Reactivator Discovery

Computational chemistry plays a crucial role in the design and discovery of novel oxime reactivators with improved properties, including enhanced BBB permeability and reactivation efficiency. rsc.orgfums.ac.irresearchgate.net These approaches provide insights into the interactions between oximes and the target enzyme, acetylcholinesterase, as well as the mechanisms of the reactivation reaction. acs.orgscielo.br

Molecular Docking and Dynamics Simulations for Enzyme-Oxime Interactions

Molecular docking and molecular dynamics (MD) simulations are widely used to study the binding modes and interactions of oximes with acetylcholinesterase, particularly the enzyme inhibited by organophosphates. rsc.orgfums.ac.irscielo.brmdpi.comresearchgate.net Molecular docking predicts the preferred orientation and binding affinity of an oxime within the active site of AChE. fums.ac.irmdpi.complos.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxime and amino acid residues in the active site. fums.ac.irmdpi.com

Molecular dynamics simulations provide a dynamic view of the enzyme-oxime complex over time, allowing researchers to observe the stability of the interaction and conformational changes. scielo.brmdpi.comresearchgate.net MD simulations can help understand how oximes, including pralidoxime, enter and are stabilized within the active site gorge of AChE. scielo.brresearchgate.net Studies have shown that the positive charge of pralidoxime can be important for its entry and permanence within the active site. researchgate.net Comparing the dynamic behavior of pralidoxime with novel oxime analogs can provide insights into factors influencing binding and potential reactivity. researchgate.net For instance, MD simulations have been used to study the interaction of pralidoxime and deazapralidoxime with tabun-inhibited human AChE, revealing differences in their dynamic behavior within the active site. researchgate.net

Computational studies involving molecular docking and MD simulations have been applied to evaluate the potential of novel pralidoxime derivatives and other oximes as AChE reactivators. rsc.orgrsc.orgfums.ac.irmdpi.com These studies can help identify compounds with favorable binding characteristics and predict their potential efficacy. fums.ac.irmdpi.com

Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are powerful tools for investigating the detailed reaction mechanisms of AChE reactivation by oximes at an atomic and electronic level. acs.orgrsc.orgscielo.brmdpi.comroyalsocietypublishing.orgresearchgate.netnih.gov These methods allow for the calculation of energy barriers and transition states involved in the reactivation process. mdpi.comnih.gov

QM/MM simulations are particularly useful for studying reactions within complex biological systems like enzymes, combining the accuracy of quantum mechanics for the reactive region with the computational efficiency of molecular mechanics for the surrounding environment. acs.orgnih.gov Studies using QM/MM methods have elucidated the steps involved in the reactivation of OP-inhibited AChE by pralidoxime and its analogs. acs.orgscielo.brmdpi.com The reactivation mechanism with pralidoxime typically involves steps such as hydrogen transfer and nucleophilic substitution (SN2). acs.orgmdpi.com QM/MM calculations can reveal how structural modifications in oximes, such as the addition of methyl groups to pralidoxime analogs, influence the energy landscape and efficiency of the reactivation reaction. acs.org These calculations can highlight how specific modifications affect the nucleophilicity of the oxime and shift the rate-determining step of the reaction. acs.org

DFT calculations, often as part of a QM/MM approach, are used to optimize the geometries of the reactive system and characterize transition states by identifying imaginary frequencies. nih.gov These detailed mechanistic studies provide valuable insights for the rational design of more effective oxime-based antidotes for organophosphate poisoning. acs.orgresearchgate.net

Advanced Analytical Methodologies for Pralidoxime Chloride Research

High-Performance Liquid Chromatography (HPLC) Techniques

Reverse-Phase HPLC with Ultraviolet (UV) Detection

Reverse-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is a standard method for the analysis of pralidoxime (B1201516) chloride. Pralidoxime chloride, with its aromatic pyridinium (B92312) structure, exhibits maximum UV absorption between 270 nm and 293 nm, depending on the pH of the mobile phase. dntb.gov.uaresearchgate.net This inherent UV activity makes UV detection a suitable and widely used method for its quantification. RP-HPLC separates analytes based on their hydrophobic interactions with the stationary phase. However, this compound is a highly hydrophilic compound due to its quaternary ammonium (B1175870) cation, which poses a challenge for effective retention on traditional hydrophobic reverse-phase columns under standard conditions. dntb.gov.uaresearchgate.netmdpi.com This often results in weak retention and elution near the column dead time. mdpi.com

Application of Ion-Pairing Reagents for Chromatographic Retention Enhancement

To overcome the poor retention of this compound in RP-HPLC, ion-pairing reagents are frequently employed as mobile phase additives. dntb.gov.uaresearchgate.netmdpi.com These reagents, typically amphiphilic molecules with a charged functional group and a long alkyl chain, form neutral complexes with the charged pralidoxime molecule. mdpi.com This ion-pairing increases the interaction between the analyte and the hydrophobic stationary phase, thereby enhancing retention, selectivity, and separation efficiency. mdpi.com Common ion-pairing reagents used in the analysis of this compound include tetraethylammonium (B1195904) chloride and sodium octanesulfonate. mdpi.com The United States Pharmacopoeia (USP) and Korean Pharmacopoeia (KP) methods for this compound analysis have historically utilized ion-pairing chromatography (IPC) with C18 columns. mdpi.com For instance, the USP method involves a mobile phase containing acetonitrile (B52724), sodium 1-octanesulfonate, and tetraethylammonium chloride in water, adjusted to a specific pH. mdpi.com While effective in improving retention, the use of ion-pairing reagents can lead to persistent contamination of the stationary phase and the HPLC system. dntb.gov.uaresearchgate.netmdpi.com

Development of Chaotropic Salt-Enhanced Chromatography for Improved Resolution and Retention

Given the limitations associated with traditional ion-pairing reagents, research has explored alternative mobile phase additives to improve the chromatographic behavior of this compound. Chaotropic salts have emerged as a promising option. dntb.gov.uamdpi.com Studies have demonstrated that the addition of chaotropic salts, such as sodium hexafluorophosphate (B91526) (NaPF6), sodium tetrafluoroborate (B81430) (NaBF4), and sodium perchlorate (B79767) (NaClO4), to the mobile phase can significantly increase the retention time of this compound in RP-HPLC. dntb.gov.uamdpi.comresearchgate.netresearchgate.net This enhancement is attributed to the ability of chaotropic anions to weaken the interactions between water molecules and the analyte and the stationary phase, effectively increasing the hydrophobicity of the mobile phase and promoting retention of the polar this compound. mdpi.com